molecular formula C32H53BrN2O4 B1146331 3-Acetyl-17-deacetyl Rocuronium Bromide CAS No. 1190105-63-5

3-Acetyl-17-deacetyl Rocuronium Bromide

Numéro de catalogue: B1146331
Numéro CAS: 1190105-63-5
Poids moléculaire: 609.7 g/mol
Clé InChI: BZQOUFUQMYPWEW-FMCCZJBLSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Acetyl-17-deacetyl Rocuronium Bromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Applications De Recherche Scientifique

Chemistry

In analytical chemistry, 3-Acetyl-17-deacetyl Rocuronium Bromide serves as a reference standard to ensure data accuracy and reliability. It is used in the development and testing of new analytical methods.

Biology

In biological research, this compound is employed to study the effects of neuromuscular blocking agents on various physiological systems. Its application extends to investigations into receptor dynamics and muscle physiology.

Medicine

In clinical settings, this compound is utilized in anesthesia for:

  • Inducing muscle relaxation during surgical procedures.
  • Facilitating endotracheal intubation.
  • Evaluating the efficacy of reversal agents like Sugammadex .

Clinical Efficacy and Pharmacokinetics

Recent studies have demonstrated that this compound effectively induces neuromuscular blockade with a consistent safety profile across diverse patient populations, including pediatric and geriatric groups .

Pharmacokinetics

Pharmacokinetic parameters are influenced by factors such as age and renal function. For instance, individuals with hepatic impairment exhibit prolonged effects compared to those with normal liver function .

Reversal Agents

The effectiveness of reversal agents like Sugammadex has been investigated alongside this compound, indicating that Sugammadex can rapidly reverse the neuromuscular blockade induced by it, facilitating quicker recovery post-surgery .

Case Studies and Research Findings

Several studies have explored the applications and implications of using this compound:

  • A study involving 1,137 patients showed effective neuromuscular blockade induction with a favorable safety profile across different demographics.
  • Research on excretion patterns indicated that urinary recovery post-administration was approximately 26% within 48 hours, highlighting its metabolic pathways and implications for dosing strategies .

Activité Biologique

3-Acetyl-17-deacetyl Rocuronium Bromide is a derivative of Rocuronium, which is classified as a non-depolarizing neuromuscular blocker. This compound is primarily utilized in anesthesia to induce muscle relaxation during surgical procedures. Understanding its biological activity is crucial for optimizing its use in clinical settings and for further research into its pharmacological properties.

This compound operates by competing for cholinergic receptors at the motor end-plate, effectively blocking the action of acetylcholine, which leads to muscle relaxation. The biochemical pathways involved include:

  • Inhibition of neuromuscular transmission : By blocking the nicotinic acetylcholine receptors, it prevents muscle contraction.
  • Skeletal muscle relaxation : This is vital for surgical procedures requiring controlled muscle paralysis.

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Onset and Duration : The onset time for neuromuscular blockade typically ranges from 1 to 2 minutes following administration, with a duration that can vary based on dosage and patient factors.
  • Dosing Considerations : Doses generally range from 0.6 to 1.2 mg/kg, with adjustments made based on the patient's response and the type of anesthesia used.

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Clinical Efficacy : A study involving 1,137 patients demonstrated that the compound effectively induced neuromuscular blockade with a consistent safety profile across different populations, including pediatric and geriatric patients .
  • Pharmacokinetics : Research highlighted that the pharmacokinetic parameters are influenced by factors such as age and renal function. For instance, patients with hepatic impairment exhibited prolonged effects compared to those with normal liver function .
  • Reversal Agents : The effectiveness of reversal agents like Sugammadex has been investigated in conjunction with this compound. A study indicated that Sugammadex could effectively reverse the neuromuscular blockade induced by this compound, demonstrating a rapid recovery profile .

Case Studies

Several case studies have provided insights into the practical applications and outcomes associated with the use of this compound:

  • Case Study 1 : In a pediatric setting, a controlled trial assessed the efficacy of varying doses during elective surgeries. The results indicated that lower doses were sufficient for effective neuromuscular blockade without significant adverse effects .
  • Case Study 2 : An elderly population study revealed that while the onset time remained consistent, the duration of action was notably longer, necessitating careful monitoring during anesthesia .

Comparative Analysis

A comparative analysis of this compound against other neuromuscular blockers reveals distinct advantages and considerations:

CompoundOnset TimeDurationReversal AgentSpecial Considerations
3-Acetyl-17-deacetyl Rocuronium1-2 minModerateSugammadexProlonged effects in elderly
Rocuronium Bromide1-2 minShortNeostigmineMore rapid recovery
Atracurium2-3 minModerateNeostigmineVariable duration based on metabolism

Propriétés

Numéro CAS

1190105-63-5

Formule moléculaire

C32H53BrN2O4

Poids moléculaire

609.7 g/mol

Nom IUPAC

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide

InChI

InChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(38-22(2)35)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)36;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1

Clé InChI

BZQOUFUQMYPWEW-FMCCZJBLSA-M

SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5O)[N+]6(CCCC6)CC=C)C.[Br-]

SMILES isomérique

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCOCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCC6)CC=C)C.[Br-]

SMILES canonique

CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5O)[N+]6(CCCC6)CC=C)C.[Br-]

Synonymes

1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propen-1-yl)-pyrrolidinium Bromide; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.